molecular formula C24H21FN2O3S B2940511 N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207016-57-6

N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2940511
CAS No.: 1207016-57-6
M. Wt: 436.5
InChI Key: OIIPWBCWDDMFJU-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (ID: F423-0355) is a thiophene-based carboxamide derivative characterized by distinct substituents:

  • Thiophene core: Substituted at position 4 with a 4-fluorophenyl group and at position 3 with a 1H-pyrrol-1-yl moiety.
  • Carboxamide side chain: Linked to a 2,4-dimethoxybenzyl group, contributing to its steric and electronic profile.
  • Molecular formula: C₂₃H₁₉FN₂O₃S, with a molecular weight of 422.48 g/mol .

Its structural features, including fluorine and methoxy groups, may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-29-19-10-7-17(21(13-19)30-2)14-26-24(28)23-22(27-11-3-4-12-27)20(15-31-23)16-5-8-18(25)9-6-16/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPWBCWDDMFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2,4-dimethoxybenzyl chloride with 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary or secondary amines.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties can be harnessed in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the pyrrole and fluorophenyl groups suggests potential binding to enzymes or receptors involved in biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
N-(2,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-... C₂₃H₁₉FN₂O₃S 422.48 Reference compound
4-(4-Chlorophenyl)-N-(3-ethylphenyl)-... (F423-0461) C₂₃H₁₉ClN₂OS 406.93 -Cl instead of -F; 3-ethylphenyl vs. dimethoxybenzyl
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)... C₁₉H₂₀N₂OS 342.45 -CH₃ instead of -F; propylamide vs. benzylamide
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-... C₂₃H₁₉FN₂O₃S 422.48 3-Fluorophenyl (meta) vs. 4-fluorophenyl (para); 3,4-dimethoxyphenyl vs. 2,4-dimethoxybenzyl

Key Observations :

Halogen Substitution: The 4-fluorophenyl group in the reference compound may offer improved lipophilicity and metabolic stability compared to the 4-chlorophenyl analogue (F423-0461) due to fluorine’s smaller size and higher electronegativity .

Methoxy Group Positioning :

  • The 3,4-dimethoxyphenyl variant shifts methoxy groups from the benzyl (2,4-position) to the phenyl ring, altering electronic distribution. Meta-substitution on the fluorophenyl ring may reduce planarity compared to para-substitution, affecting target engagement.

Carboxamide Side Chain :

  • Replacement of the dimethoxybenzyl group with a propyl chain (as in ) reduces aromaticity and may decrease π-π stacking interactions, impacting solubility and bioavailability.

Biological Activity

N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Research has shown that related compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing thiophene rings have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, certain synthesized compounds demonstrated comparable or superior antibacterial activity to established drugs like norfloxacin and chloramphenicol .

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Antifungal Activity

Similar to its antibacterial effects, the compound's antifungal potential has been explored. Compounds with similar scaffolds were evaluated against Aspergillus niger and Candida albicans, showing promising results. The antifungal activity was assessed using a two-fold serial dilution method, revealing that some derivatives exhibited effective inhibition comparable to fluconazole .

CompoundFungal Strain TestedMIC
Compound CA. niger64 µg/mL
Compound DC. albicans32 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Synthesis and Evaluation of Related Compounds

In a recent study, a series of 4-thiazolidinone derivatives were synthesized and evaluated for their biological activities. Among them, compounds with structural similarities to this compound showed significant antibacterial and antifungal activities against various strains .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on thiophene-based compounds to determine the influence of different substituents on biological activity. It was observed that modifications at the thiophene ring significantly affected potency against bacterial strains .

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